1,6-Dimethylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWSUADBJSOIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851726-91-5 | |
| Record name | 1,6-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,6 Dimethylpiperazin 2 One and Derivatives
Strategies for Piperazinone Ring Formation
The formation of the piperazinone ring is the cornerstone of synthesizing this class of compounds. Key strategies involve the cyclization of linear precursors, with various catalytic systems developed to enhance efficiency and control stereochemistry.
A notable one-pot approach involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). This method utilizes commercial aldehydes, (phenylsulfonyl)acetonitrile, a hydroperoxide, and 1,2-ethylenediamines to produce 3-substituted piperazin-2-ones in good yields and high enantiomeric excess. researchgate.net Another powerful strategy is the palladium-catalyzed modular synthesis, which couples a propargyl unit with various diamine components. This process affords highly substituted piperazines and piperazinones with excellent regio- and stereochemical control under mild conditions. thieme-connect.com
Furthermore, transition-metal-catalyzed cascade reactions provide an efficient pathway. For instance, iridium or rhodium complexes can catalyze an enantioselective reductive amination and amidation cascade between alkyl diamines and α-ketoesters to yield chiral piperazinones. researchgate.net The choice of metal catalyst is crucial and depends on the substitution pattern of the diamine substrate to achieve high enantioselectivity. researchgate.net
Reductive cyclization offers another strategic avenue to the piperazine (B1678402) framework. While the reductive cyclization of dioximes often leads to fully saturated piperazines, certain tandem approaches that incorporate a reductive step are highly effective for creating the piperazin-2-one (B30754) ring. nih.govmdpi.com
A prominent example is the one-pot tandem reductive amination-transamidation-cyclization reaction. acs.orgnih.govorganic-chemistry.org This process involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. The resulting intermediate undergoes an intramolecular N,N'-acyl transfer, which is the rate-determining step, followed by cyclization to form the piperazinone ring. acs.orgacs.org The efficiency of this reaction is influenced by the nature of the transferring acyl group and the steric properties of the amino ester. organic-chemistry.org N-(2-Oxoethyl)trifluoroacetamides have been identified as particularly effective precursors, leading to high yields and minimal racemization. acs.orgorganic-chemistry.org The use of acetic acid in acetonitrile (B52724) has been shown to effectively promote the transamidation-cyclization sequence. acs.orgorganic-chemistry.org
Table 1: Tandem Reductive Amination-Cyclization for Piperazinone Synthesis This table is a representative example based on data from Beshore & Dinsmore (2002).
| N-(2-oxoethyl)amide Precursor | Amino Ester | Product Yield |
|---|---|---|
| N-Acetyl-aminoacetaldehyde | L-Phe-OMe | 64% |
| N-Benzoyl-aminoacetaldehyde | L-Phe-OMe | 58% |
| N-Trifluoroacetyl-aminoacetaldehyde | L-Phe-OMe | 96% |
| N-Trifluoroacetyl-aminoacetaldehyde | L-Ala-OMe | 94% |
| N-Trifluoroacetyl-aminoacetaldehyde | D-Ala-OMe | 95% |
Direct Synthesis Routes to 1,6-Dimethylpiperazin-2-one
Specific literature detailing a direct, one-pot synthesis for the exact isomer this compound is limited. This compound features a methyl group on the amide nitrogen (N-1) and a second methyl group on the carbon at position 6. However, based on established synthetic strategies for substituted piperazinones, a plausible route can be proposed.
A logical approach would involve the cyclization of N-methylethylenediamine with a suitable three-carbon synthon that can introduce the methyl group at the C-6 position and the carbonyl at C-2. For example, a reaction with methyl 2-bromopropionate or a related α-halo ester could be employed. The reaction would likely proceed via initial N-alkylation of the more nucleophilic secondary amine of N-methylethylenediamine, followed by an intramolecular cyclization (amide formation) to yield the desired this compound. This strategy is analogous to methods used for preparing other substituted piperazinones where chiral 1,2-diamines are reacted with haloacetates. cardiff.ac.uk
Alternatively, the tandem reductive amination-cyclization methodology could be adapted. organic-chemistry.org This would involve reacting N-methylethylenediamine with a 2-keto-acid derivative, such as pyruvic acid methyl ester, under reductive conditions, followed by cyclization.
Derivatization and Functionalization Approaches
Once the piperazinone ring is formed, it can be further modified through various derivatization and functionalization reactions to create a diverse range of analogues.
Substituents can be introduced onto the nitrogen atoms of the piperazinone ring either during the initial synthesis or in subsequent steps. For piperazinones with an unsubstituted secondary amine, N-alkylation can be achieved using various methods. The Leuckhart reaction, which employs aldehydes in formic acid, has been used for the N-alkylation of piperazinones like 3,3-dimethylpiperazin-2-one. doi.org
More modern methods include palladium-catalyzed reactions. For instance, after synthesizing a piperazin-2-one with a protecting group on one nitrogen, the other nitrogen can be selectively alkylated. nih.gov Asymmetric synthesis of 2-oxopiperazine derivatives has been achieved where diastereoselective methylation is a key step. nih.gov The synthesis of 1-substituted piperazin-2-ones can also be achieved through Jocic-type reactions with N-substituted diamines. researchgate.net
The piperazinone ring itself is susceptible to oxidation and reduction, allowing for conversion to other heterocyclic structures.
Reduction: The amide carbonyl group (lactam) within the piperazinone ring can be chemoselectively reduced to a methylene (B1212753) group, yielding the corresponding piperazine derivative. doi.orgresearchgate.net This transformation is valuable for accessing chiral piperazines from chiral piperazinone precursors. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this reduction. doi.orgsmolecule.com For more selective reductions, especially in the presence of other reducible functional groups like esters, 9-borabicyclo[3.3.1]nonane (9-BBN) is a mild and efficient reagent for converting tertiary lactams to their corresponding cyclic amines. organic-chemistry.org A system using Cp₂ZrHCl–NaBH₄ has also been reported for the chemoselective reduction of secondary lactams. rsc.org
Oxidation: The piperazinone ring can undergo oxidation at several positions. The nitrogen atoms can be oxidized to form N-oxides, which can be useful intermediates in medicinal chemistry. Reagents such as hydrogen peroxide are used for this transformation. Additionally, N-substituted piperazin-2-ones can be further oxidized to yield the corresponding piperazine-2,3-diones or even piperazine-2,3,5,6-tetraones upon more vigorous treatment. doi.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of piperazine derivatives, including this compound. ontosight.ai These reactions typically involve the piperazine ring acting as a nucleophile, which attacks an electrophilic center to form a new covalent bond. ontosight.ai The versatility of this approach allows for the introduction of a wide array of functional groups onto the piperazine scaffold.
A common strategy involves the N-alkylation of a piperazine precursor using alkyl halides or sulfonates. mdpi.com For instance, the synthesis of N-alkyl analogs of piperazine can be achieved through nucleophilic substitution on alkyl chlorides or bromides. mdpi.com This method has been successfully employed in the synthesis of various N,N'-dialkylpiperazines, which are known for their roles as kinase inhibitors in cancer treatment. mdpi.com
Furthermore, cascade reactions involving double nucleophilic substitution have been developed to construct the piperazinone ring system efficiently. thieme-connect.com One such method utilizes a chloro allenylamide, a primary amine, and an aryl iodide in a one-pot process, leading to the formation of three new bonds and affording piperazinones in good yields. thieme-connect.com This approach highlights the power of nucleophilic substitution in complex molecule synthesis.
The table below summarizes examples of nucleophilic substitution reactions used in the synthesis of piperazine derivatives.
| Reactants | Product Type | Key Features of the Reaction |
| Chloro allenylamide, primary amine, aryl iodide | Piperazinones | Cascade, metal-promoted, one-pot synthesis forming three bonds. thieme-connect.com |
| Piperazine and alkyl halides (e.g., chlorides, bromides) | N-alkyl piperazines | Standard N-alkylation method. mdpi.com |
| Poly(ethylenediaminetetraacetic dianhydride-co-piperazine) (PE) and n-butyl bromide | Quaternized piperazine derivative | Nucleophilic substitution leading to a novel antibacterial polymer. oup.com |
| Dichlorothiadiazinone and (R)- or (S)-1,3-dimethylpiperazine | 1,3-dimethylpiperazine-substituted thiadiazines | Selective nucleophilic displacement on an electrophilic heterocyclic ring. mdpi.com |
Synthesis of Substituted Aryl and Heteroaryl Derivatives
The introduction of aryl and heteroaryl groups onto the this compound core is of significant interest for modulating the pharmacological properties of the resulting molecules. Several synthetic strategies are employed to achieve this, with the choice of method often depending on the nature of the aromatic or heteroaromatic system.
One of the primary methods for forming N-aryl bonds is through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This is particularly effective when the (hetero)arene is electron-deficient. mdpi.com For example, the synthesis of Avapritinib, a kinase inhibitor, involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate via an SNAr reaction. mdpi.com
Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also powerful methods for the N-arylation of piperazines. mdpi.com These cross-coupling reactions are widely used to connect piperazine nitrogen atoms to a broad range of aromatic and heteroaromatic halides. mdpi.com
A visible-light-promoted decarboxylative annulation protocol has been developed for the synthesis of 2-aryl and 2-heteroaryl piperazines from a glycine-based diamine and various aldehydes. organic-chemistry.org This method offers a mild and efficient route to these valuable building blocks. organic-chemistry.org Additionally, a one-pot synthesis of 1,4-disubstituted piperazine-2,6-diones has been described, starting from primary aliphatic, aromatic, and heteroaromatic amines and iminodiacetic acids, which can then be converted to (hetero)arylpiperazines. researchgate.net
The following table provides an overview of methods used for the synthesis of aryl and heteroaryl piperazine derivatives.
| Method | Reactants | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate | N-heteroaryl piperazine derivative. mdpi.com |
| Buchwald-Hartwig Coupling | Piperazine and aromatic halides | N-aryl piperazine. mdpi.com |
| Ullmann-Goldberg Reaction | Piperazine and aromatic halides | N-aryl piperazine. mdpi.com |
| Visible-light-promoted decarboxylative annulation | Glycine-based diamine and aldehydes | 2-aryl/heteroaryl piperazines. organic-chemistry.org |
| One-pot synthesis from primary amines | Aliphatic, aromatic, or heteroaromatic primary amines and iminodiacetic acid | 1,4-disubstituted piperazine-2,6-diones (precursors to (hetero)arylpiperazines). researchgate.net |
| Reaction with diazonium salts | 2,6-dimethylpiperazine and aryl diazonium salts | 1,4-di-[2-aryl-1-diazenyl]-2,6-dimethylpiperazines. cdnsciencepub.com |
Advanced Spectroscopic Characterization Techniques
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of 1,6-dimethylpiperazin-2-one is characterized by the presence of an amide chromophore within its heterocyclic structure. While specific, experimentally determined spectral data such as the maximum absorption wavelength (λmax) and molar absorptivity (ε) for this exact compound are not extensively documented in publicly available literature, its UV-Vis absorption properties can be inferred from its structural components and data from analogous compounds.
The primary electronic transition expected for this compound is an n → π* (non-bonding to anti-bonding pi orbital) transition associated with the carbonyl group of the cyclic amide. This transition involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom to the anti-bonding π* orbital of the C=O double bond. Typically, n → π* transitions of saturated amides are weak (low molar absorptivity, ε = 10-100 L·mol⁻¹·cm⁻¹) and occur in the ultraviolet region, generally between 200 and 250 nm. msu.edu
A second, more intense absorption corresponding to a π → π* transition is also expected at a shorter wavelength, usually below 200 nm. lumenlearning.com The presence of the N-alkyl and C-alkyl substituents on the piperazinone ring may cause minor shifts (solvatochromic or bathochromic) in the absorption maxima compared to a simple secondary amide, but they are not expected to fundamentally alter the nature of the primary chromophore. For instance, studies on various piperazine (B1678402) derivatives show absorption bands in the 210-260 nm range, consistent with the expected electronic transitions. biointerfaceresearch.com The absorption characteristics are sensitive to the solvent environment; polar solvents can lead to shifts in the λmax due to differential stabilization of the ground and excited states. utoronto.ca
X-ray Diffraction Analysis
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound and its close derivatives reveals detailed insights into the molecule's solid-state conformation, ring puckering, and the non-covalent interactions that govern its crystal packing. The following sections are based on crystallographic studies of the hydrochloride salt of this compound and related piperazinone structures, as detailed structural information for the free base is not available.
Single-crystal X-ray diffraction analysis of the hydrochloride salt of this compound provides precise data on its molecular geometry and crystal lattice. While a complete crystallographic information file (CIF) is not publicly available, research indicates that the crystalline salt has a highly defined structure. smolecule.com For context, crystallographic studies on closely related piperazine derivatives, such as 1,4-dimethylpiperazine-2,3-dione, provide a clear example of the type of data obtained. This related compound was found to crystallize in the monoclinic system with the space group P2₁/n.
Table 1: Representative Crystallographic Data for a Related Piperazinone Derivative (1,4-Dimethylpiperazine-2,3-dione)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3781 (6) |
| b (Å) | 8.0050 (6) |
| c (Å) | 12.1306 (8) |
| β (°) | 99.767 (7) |
| Volume (ų) | 706.07 (9) |
This data pertains to 1,4-dimethylpiperazine-2,3-dione, a structural isomer, and is presented for illustrative purposes.
The conformation of the six-membered piperazinone ring is a critical structural feature. In the crystalline state, the hydrochloride salt of this compound adopts a unique twisted-boat conformation . This contrasts with the more common chair conformation typically observed in piperazine and its simple salts, where substituents often occupy equatorial positions to minimize steric strain. ed.ac.ukiucr.org For example, trans-2,5-dimethylpiperazine-1,4-diium dications adopt a chair conformation with equatorial methyl groups. iucr.org The deviation from the lower-energy chair form to a twisted-boat in this compound hydrochloride is attributed to crystal packing forces, specifically the influence of strong intermolecular interactions with the chloride counter-ion. smolecule.com In some platinum(II) complexes, the coordination to the metal ion can also force a piperazine ring into a boat conformation. iucr.org The conformation of the ring significantly influences the orientation of its substituents and its potential for intermolecular bonding.
In addition to this strong ionic interaction, weaker C-H···O hydrogen bonds are commonly observed in the crystal structures of related piperazinone compounds, further stabilizing the three-dimensional network. nih.gov For instance, in the crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, N—H···O and C—H···O interactions combine to create a robust 3D network. nih.gov These non-covalent interactions, ranging from strong, charge-assisted hydrogen bonds to weaker contacts, are fundamental in defining the crystal lattice, density, and stability of the solid material. The interplay between the molecular conformation and the network of intermolecular forces is a central aspect of the crystal engineering of such compounds.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 1,4-Dimethylpiperazine-2,3-dione |
| trans-2,5-Dimethylpiperazine-1,4-diium |
| 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate |
| Platinum(II) |
Computational and Theoretical Investigations of 1,6 Dimethylpiperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of 1,6-Dimethylpiperazin-2-one.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic structure of piperazine (B1678402) derivatives. For instance, studies on similar piperazine-containing compounds have utilized DFT methods like B3LYP and WB97XD to optimize molecular geometries. jksus.org These calculations are essential for obtaining a stable, low-energy conformation of the molecule, which is the foundation for further computational analysis. The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional view of the molecule.
The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the identification of molecular orbitals and their energy levels, which are fundamental to understanding the compound's chemical behavior. For a related compound, N,N'-dimethylpiperazine, theoretical calculations have been used to explore its configurational equilibria and the energetic differences between various conformations. ijcce.ac.ir
Basis Set Selection and Dispersion Correction Methods
The accuracy of DFT calculations is highly dependent on the choice of the basis set. For piperazine derivatives, basis sets such as 6-311++G(d,p) have been commonly used to provide a good balance between computational cost and accuracy. researchgate.netnih.gov Larger basis sets, like the def2 family (e.g., def2-TZVP), are also recommended for DFT calculations to ensure that energies and geometries are reasonably converged. google.com The selection of a suitable basis set is a critical step, as it directly impacts the quality of the calculated properties. researchgate.net It is a standard procedure to perform preliminary geometry optimizations with a smaller basis set before refining the structure with a larger one. researchgate.net
Dispersion correction methods are often incorporated into DFT calculations to accurately account for non-covalent interactions, such as van der Waals forces. Functionals like B3LYP-D and WB97XD include these corrections. jksus.org The inclusion of dispersion corrections is important for molecules like this compound, where intermolecular interactions can play a significant role in its solid-state structure and biological activity.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)
DFT calculations can predict various spectroscopic parameters. Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated to help in the interpretation of experimental spectroscopic data. For piperazine and its derivatives, vibrational analyses have been performed to assign the characteristic stretching and bending modes of the C-H, C-N, and C-C bonds. researchgate.net These theoretical spectra, when compared with experimental ones, can confirm the molecular structure and provide insights into the bonding environment.
Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information about the excitation energies and the nature of the electronic transitions, such as metal-to-ligand charge transfer or π-π* transitions. nih.gov For N,N'-dimethylpiperazine, studies have investigated its excited states, revealing valence-to-Rydberg excitations. nih.gov
Molecular Orbital Theory and Chemical Reactivity
Molecular orbital theory provides a framework for understanding the chemical reactivity of this compound by examining its frontier molecular orbitals and electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. wuxiapptec.com
For a related compound, this compound hydrochloride, DFT calculations at the BHandHLYP/def2-TZVPPD level revealed a HOMO-LUMO gap of 6.23 eV. smolecule.com This relatively large gap suggests good stability. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available for this compound specifically |
| LUMO | Data not available for this compound specifically |
| Energy Gap (ΔE) | 6.23 smolecule.com |
Data for this compound hydrochloride
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. acs.org
In piperazine derivatives, the MEP surface typically shows negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. jksus.orgresearchgate.net Conversely, the regions around the hydrogen atoms are generally positive. For this compound, the carbonyl oxygen and the nitrogen atoms would be expected to be the primary sites for electrophilic interaction. smolecule.com This analysis is crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Charge Transfer
There is no published research available that details the Natural Bond Orbital (NBO) analysis of this compound. Such an analysis would typically quantify the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, providing insight into hyperconjugative interactions and the stability they confer upon the molecule. For instance, an NBO analysis would identify key interactions, such as those between the nitrogen lone pairs and adjacent antibonding orbitals (e.g., n -> σ* or n -> π*), and calculate their second-order perturbation theory energies (E(2)), which indicate the strength of these charge transfer events. Without dedicated studies, data on these stabilizing interactions and the natural atomic charges on the atoms of this compound remain unavailable.
Analysis of Noncovalent Interactions
A thorough analysis of noncovalent interactions, which are crucial for understanding crystal packing and intermolecular recognition, has not been reported for this compound.
Atoms-in-Molecules (AIM) Theory
No studies utilizing the Quantum Theory of Atoms in Molecules (AIM) have been found for this compound. An AIM analysis would characterize the nature of chemical bonds by locating bond critical points (BCPs) and analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. This would allow for the classification of bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions. Data tables of these topological parameters for the compound are absent from the scientific literature.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
Investigations into the electron localization of this compound using the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) have not been published. These topological analyses provide a visual representation of electron-rich regions corresponding to atomic cores, covalent bonds, and lone pairs. Such studies would offer a detailed picture of the chemical bonding within the molecule, but no such data or visualizations are currently available.
Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis
There is a lack of published Hirshfeld surface and Reduced Density Gradient (RDG) analyses for this compound. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It is often accompanied by 2D fingerprint plots that summarize the contribution of different types of contacts (e.g., H···H, C···H, O···H). Similarly, RDG analysis identifies and visualizes noncovalent interactions in real space, distinguishing between strong attractive (hydrogen bonds), weak (van der Waals), and repulsive (steric clash) contacts. No reports containing these analyses for this compound could be located.
Computational Studies on Kinetic Stability and Reaction Pathways
Specific computational studies detailing the kinetic stability, such as the calculation of the HOMO-LUMO energy gap, or the mapping of potential reaction pathways for this compound are not present in the available literature. Such research would provide valuable information on the molecule's reactivity, predicting its stability and the mechanisms by which it might undergo chemical transformations.
Reaction Mechanisms and Stereochemical Control
Mechanistic Pathways for Piperazinone Ring Formation
The formation of the piperazin-2-one (B30754) scaffold, a six-membered heterocyclic ring, is typically achieved through intramolecular cyclization reactions. For 1,6-dimethylpiperazin-2-one, a plausible and common mechanistic pathway involves the cyclization of an N-substituted amino acid derivative.
A primary route is the intramolecular aminolysis of an ester or amide of an N-acylated diamine. Specifically, the synthesis could start from N-methylethylenediamine. This diamine can be reacted with a derivative of 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) or a protected alanine (B10760859) derivative. The initial reaction forms an acyclic precursor. The subsequent intramolecular nucleophilic substitution, where the secondary amine attacks the electrophilic carbonyl carbon (or the carbon bearing a leaving group), leads to the formation of the six-membered ring. The mechanism is generally base-catalyzed, with the base serving to deprotonate the secondary amine, thereby increasing its nucleophilicity.
Another versatile approach is the tandem reductive amination-cyclization. This one-pot procedure can involve the reaction of an amino acid methyl ester with a transferable acyl group to generate the piperazin-2-one core in good yields nih.gov.
More advanced, metal-promoted cascade reactions have also been developed for piperazinone synthesis. These methods can form multiple bonds in a single pot, offering high efficiency. For instance, a cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields bohrium.com. While not specific to this compound, these modern synthetic strategies highlight the diverse mechanistic pathways available for constructing the piperazinone ring. The reaction mechanism often involves a sequence of nucleophilic additions, substitutions, and metal-catalyzed cross-coupling reactions bohrium.com.
A general representation of the intramolecular cyclization is depicted below:
Step 1: Formation of the acyclic precursor. N-methylethylenediamine reacts with an activated derivative of propionic acid (e.g., 2-bromopropionyl chloride) to form an amide intermediate.
Step 2: Intramolecular Cyclization. Under basic conditions, the secondary amine of the intermediate acts as a nucleophile, attacking the carbon atom bearing the leaving group (e.g., bromide). This results in a ring-closing SN2 reaction to form the this compound ring.
Elucidation of Alkylation, Acylation, and Substitution Mechanisms
The piperazin-2-one ring contains two nitrogen atoms, N1 and N4, which can potentially undergo further reactions. In this compound, the N1 position is already substituted with a methyl group. The N4 nitrogen, being part of an amide linkage, is significantly less nucleophilic. However, the secondary amine at the N4 position can still participate in various reactions, typically after deprotonation.
Alkylation: N-alkylation of the piperazinone ring, particularly at the more basic nitrogen atom (if unsubstituted), is a common transformation. For a monosubstituted piperazin-2-one, alkylation typically occurs at the secondary amine. The mechanism is a standard nucleophilic substitution (SN2) reaction, where the amine attacks an alkyl halide or another suitable electrophile. In the context of this compound, further alkylation would have to occur at the N4 position. This would require a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkylating agent like an alkyl halide nih.gov.
C-alkylation, or substitution on the carbon framework of the ring, is more challenging but can be achieved. One strategy involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. This is often facilitated by directing groups on the nitrogen atoms mdpi.com. For instance, photoredox catalysis can be used for the C-H alkylation of carbamate-protected piperazines via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds mdpi.com.
Acylation: N-acylation of piperazin-2-ones at an unsubstituted secondary amine is a straightforward reaction. It typically proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group yields the N-acylated product. Similar to alkylation, acylation of the N4-amide nitrogen of this compound would be challenging due to its low nucleophilicity.
Substitution Reactions: Substitution reactions on the piperazinone ring can be part of the synthetic strategy to introduce functional groups. For example, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched piperazine-2-ones caltech.edunih.gov. This reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the enolate of the piperazinone.
Reaction Kinetics and Thermodynamics
Thermodynamics: The formation of a six-membered ring like piperazinone is generally a thermodynamically favorable process. The intramolecular cyclization reaction that forms the ring has a less negative entropy change (ΔS) compared to an analogous intermolecular reaction, as the two reacting functional groups are already part of the same molecule. The enthalpy change (ΔH) is also typically favorable due to the formation of a stable, relatively strain-free six-membered ring. Studies on related systems, such as the reaction of piperazine (B1678402) with CO2, have involved detailed thermodynamic modeling, although these are for different reaction types researchgate.netutexas.edu. The heat of absorption for CO2 in aqueous piperazine solutions has been reported to be in the range of -75 to -40 kJ/mol, which indicates an exothermic process utexas.edu. While not directly comparable, it illustrates that reactions involving the piperazine scaffold can be thermodynamically favorable.
Kinetics: The rate of piperazinone ring formation is influenced by several factors:
Nature of the Substrate: The reactivity of the electrophilic center and the nucleophilicity of the amine are key. The use of highly reactive acylating agents or alkylating agents with good leaving groups will increase the reaction rate.
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly affect the kinetics. Base catalysis is common in these cyclizations to enhance the nucleophilicity of the amine.
Steric Hindrance: Steric bulk near the reacting centers can slow down the reaction. In the synthesis of this compound, the methyl group at the C6 position could have a modest steric influence on the rate of cyclization.
Kinetic modeling has been performed for reactions involving piperazine derivatives, often showing second-order kinetics researchgate.net. For instance, the reaction of piperazine with CO2 is assumed to be first order in both CO2 and piperazine nih.gov. While this is a different reaction, it suggests that the kinetics of reactions involving the piperazine core can be modeled with standard rate laws.
| Factor | Influence on Reaction Rate | Thermodynamic Consideration |
| Ring Size | Formation of 6-membered rings is kinetically favored over larger or smaller rings. | 6-membered rings are generally stable with low ring strain, making their formation enthalpically favorable. |
| Catalyst | Acid or base catalysts can significantly increase the rate of cyclization. | Catalysts lower the activation energy but do not affect the overall thermodynamics (ΔG) of the reaction. |
| Leaving Group | A better leaving group on the electrophilic partner increases the rate of SN2 or nucleophilic acyl substitution. | The nature of the leaving group does not directly impact the stability of the final product. |
| Temperature | Higher temperatures generally increase the reaction rate (Arrhenius equation). | The effect on equilibrium depends on the sign of ΔH. For exothermic cyclizations, lower temperatures favor product formation. |
Stereochemical Control and Diastereoselectivity in Synthesis
For this compound, the carbon atom at position 6 (C6) is a stereocenter. Therefore, the synthesis of this compound can lead to a racemic mixture of (R)- and (S)-enantiomers. Controlling the stereochemistry at this center is a key challenge and objective in its asymmetric synthesis.
Cis/trans isomerism in substituted piperazinones becomes relevant when there is at least one other substituent on the ring besides the one at C6. For example, in a 2,6-disubstituted piperazinone, the two substituents can be on the same side (cis) or on opposite sides (trans) of the ring's average plane.
The formation of a particular diastereomer is influenced by several factors:
Thermodynamic vs. Kinetic Control: Under thermodynamic control, the most stable diastereomer will be the major product. This is often the isomer where bulky substituents occupy equatorial positions to minimize steric strain. Under kinetic control, the major product is the one that is formed fastest, which depends on the energy of the transition state.
Steric Hindrance: The approach of reagents can be directed by existing stereocenters or bulky groups in the starting material, leading to the preferential formation of one diastereomer. In cyclization reactions, the conformation of the acyclic precursor during the ring-closing step is critical in determining the stereochemical outcome.
Catalyst or Reagent Control: Chiral catalysts or reagents can create a chiral environment that favors the formation of one diastereomer over another. For instance, diastereoselective palladium-catalyzed hydroamination reactions have been used to synthesize 2,6-disubstituted piperazines with a high degree of trans selectivity nih.gov.
Achieving enantioselective synthesis of this compound involves methods that can create the C6 stereocenter with a preference for one enantiomer. Several strategies are applicable to the synthesis of chiral piperazin-2-ones.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, (S)-alanine could be used as a chiral building block. The nitrogen of (S)-alanine could be alkylated with a protected N-methylethylamino group, followed by cyclization to yield (S)-1,6-dimethylpiperazin-2-one. This method transfers the stereochemistry from the starting material to the final product.
Asymmetric Catalysis: This is a powerful method for generating chiral molecules. Several catalytic asymmetric reactions have been developed for the synthesis of chiral piperazin-2-ones.
Asymmetric Hydrogenation: Iridium- or palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors (e.g., dihydropyrazinones) can produce chiral piperazin-2-ones with high enantioselectivity nih.gov.
Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates is an effective method for creating α-substituted chiral centers with high enantiomeric excess caltech.edunih.gov.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can be used to catalyze reactions that form the piperazinone ring or introduce the chiral center in an enantioselective manner. For example, a one-pot approach involving an organocatalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization has been reported for the synthesis of C3-substituted piperazin-2-ones with high enantioselectivity acs.org.
| Enantioselective Method | General Substrate | Typical Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Dihydropyrazinones | Chiral Iridium or Palladium complexes | Chiral piperazin-2-ones nih.gov |
| Asymmetric Allylic Alkylation | Piperazin-2-one enolates | Chiral Palladium-PHOX complexes | α-substituted chiral piperazin-2-ones caltech.edunih.gov |
| Chiral Pool Synthesis | Chiral amino acids (e.g., Alanine) | Standard coupling and cyclization reagents | Enantiopure piperazin-2-ones |
| Organocatalytic Cyclization | Aldehydes, diamines, etc. | Chiral organocatalysts (e.g., quinine (B1679958) derivatives) | Chiral piperazin-2-ones acs.org |
Advanced Applications in Chemical Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
The rigid framework and multiple functionalization points of the piperazin-2-one (B30754) core make it an important intermediate in the synthesis of more complex molecules. The presence of amide and amine functionalities, along with potential chiral centers, allows for diverse chemical transformations.
Precursors for Complex Heterocyclic Compounds
Piperazin-2-one derivatives are crucial starting materials for the synthesis of a wide range of complex heterocyclic compounds. researchgate.net Their utility stems from the ability to selectively modify the ring structure to build fused or spirocyclic systems. The hydrochloride salt of 1,6-Dimethylpiperazin-2-one is noted for its role as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. smolecule.com
The general piperazinone scaffold is a key component in numerous bioactive molecules and approved drugs, where it is often elaborated into more complex structures. nih.govnih.gov Asymmetric catalytic methods have been developed to produce chiral piperazin-2-ones, which serve as key intermediates for potent drugs like the antiemetic agent Aprepitant. nih.govacs.org These synthetic strategies highlight the value of the piperazinone core in building stereochemically rich and medicinally relevant heterocyclic systems.
| Piperazinone Precursor Type | Resulting Complex Heterocycle | Significance/Application | Reference |
|---|---|---|---|
| Chiral 3-Aryl Piperazin-2-ones | Intermediates for drugs like Aprepitant | Pharmaceuticals (antiemetic) | nih.gov |
| Substituted Piperazinones | Fused tetracyclic systems (e.g., naphthoquinone[2,3-e]piperazine[1,2-c]thiomorpholine) | Biologically active natural product analogs | researchgate.net |
| Piperazinone derivatives | Indazole-fused piperazines | Novel merged heterocyclic structures for drug discovery | nih.gov |
Scaffolds for Organic Synthesis
The piperazine (B1678402) ring is a common structural element in a vast number of pharmacologically active compounds. nih.govnih.gov The this compound structure serves as a rigid scaffold that allows for the precise spatial orientation of appended functional groups, which is critical for interaction with biological targets. researchgate.net The conformational constraints imposed by the ring and the methyl substituents can be exploited to improve the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery. nih.gov
Recent advances have focused on the direct C–H functionalization of the piperazine ring, allowing for the installation of substituents on the carbon atoms, which expands the structural diversity beyond traditional N-substitution. mdpi.com Such methodologies enhance the utility of piperazinone scaffolds like this compound, enabling the rapid generation of libraries of complex molecules for screening and development.
Catalytic Applications
The nitrogen atoms within the piperazinone ring provide sites for coordination or protonation, suggesting potential roles in various catalytic systems. While specific applications for this compound are not extensively documented, the broader class of piperazine derivatives has been explored in several areas of catalysis.
Ligand Design in Coordination Chemistry for Catalysis
While literature specifically detailing this compound as a ligand in coordination chemistry is scarce, piperazine derivatives are known to act as ligands for transition metals. The nitrogen atoms can coordinate to metal centers, influencing the metal's electronic properties and steric environment. For example, a coordination compound has been synthesized using the related 2,6-dimethylpiperazinium cation with a Cobalt(II) ion, demonstrating the ability of this type of scaffold to participate in the formation of metal complexes. researchgate.net Similarly, long and flexible piperazine-derived molecules have been employed as ligands to create coordination polymers with various metal ions, including Co(II), Cd(II), and Ag(I). nih.gov The specific geometry and donor properties of this compound, including the presence of the amide carbonyl oxygen, could potentially be harnessed to design novel ligands for catalytic applications.
Organocatalytic Systems Incorporating Piperazinone Moieties
Organocatalysis, which utilizes small organic molecules as catalysts, often relies on amine functionalities. Although direct use of this compound as an organocatalyst is not widely reported, the piperazine moiety is a key component in some organocatalytic systems. For instance, piperazine-functionalized mesoporous polymers have been developed as highly active and reusable organocatalysts for various organic reactions in water. rsc.org In these systems, the basic piperazine units embedded within the polymer framework act as the catalytic sites. rsc.org The development of organocatalysts often involves incorporating structural motifs that can activate substrates through hydrogen bonding or by forming intermediates like enamines or iminium ions. mdpi.com The piperazinone scaffold, with its hydrogen bond acceptors (carbonyl oxygen) and potential donors (N-H in related structures), presents a framework that could be incorporated into more complex organocatalyst designs.
Applications in Polymerization Processes (e.g., Polyurethane Catalysis)
In the field of polymerization, certain tertiary amines are well-established catalysts for the synthesis of polyurethanes. A structurally related but distinct compound, 1,4-dimethylpiperazine , is cited in computational studies as a catalyst for urethane formation. mdpi.com This amine facilitates the reaction between isocyanates and polyols. However, there is a lack of available scientific literature demonstrating a similar catalytic role for This compound . The presence of the carbonyl group (amide functionality) and the different substitution pattern significantly alter the electronic and steric properties of this compound compared to 1,4-dimethylpiperazine, making it unclear if it would function effectively in the same catalytic capacity for polyurethane production.
Development of Functional Materials
The unique structure of this compound, featuring a cyclic amide and tertiary and secondary amine functionalities, suggests its potential as a versatile building block for the creation of novel functional materials.
Integration into Specialty Polymers
There is limited direct research on the integration of this compound into specialty polymers. However, the chemistry of related piperazine derivatives provides a basis for its potential utility in polymer science. For instance, substituted piperazines, including dimethyl-substituted variants, have been identified as potential monomers for the synthesis of polysilylureas. These polymers are created by reacting a silylated diamine with a diisocyanate. The resulting polysilylureas can be cast into films and may possess desirable properties such as thermal stability and water repellency after hydrolysis. The presence of the reactive secondary amine in this compound could allow it to be incorporated into polymer backbones through reactions with suitable co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas with unique structural features imparted by the piperazinone ring.
Applications in CO2 Capture Technologies
Aqueous solutions of piperazine (PZ) and its derivatives are considered state-of-the-art solvents for post-combustion CO2 capture due to their high reaction rates, good absorption capacity, and thermal stability. mdpi.comnih.gov Research has extensively explored various derivatives, including N-methylpiperazine (MPZ) and N,N'-dimethylpiperazine (DMPZ), as part of blended solvents to improve performance and mitigate issues like precipitation. researchgate.net
Contributions to Crystal Engineering and Supramolecular Assemblies
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. Piperazine and its derivatives are widely used as building blocks for creating supramolecular assemblies due to their ability to form robust hydrogen bonds.
While the specific crystal structure and supramolecular chemistry of this compound have not been extensively reported, studies on closely related compounds offer significant insights. For example, the crystal structure of 1,4-Dimethylpiperazine-2,3-dione reveals that the molecules are linked by weak C—H⋯O hydrogen bonds to form sheet-like structures. nih.gov In another example, the complex of 1,4-dimethylpiperazine mono-betaine with squaric acid demonstrates the formation of intricate hydrogen-bonded networks. amu.edu.pl
Based on its structure, this compound possesses key features for crystal engineering:
Hydrogen Bond Donor: The secondary amine (N-H) group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) and the tertiary nitrogen atom are effective hydrogen bond acceptors.
This combination of donor and acceptor sites allows for the potential formation of self-assembled structures, such as dimers, chains, or more complex networks through N—H⋯O or N—H⋯N hydrogen bonds. The stereochemistry at the C6 position would also play a crucial role in directing the three-dimensional packing of the molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H10N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Key Supramolecular Interaction | C—H⋯O Hydrogen Bonds |
| Resulting Assembly | (010) Sheets |
Research in Analytical Chemistry Reagents and Methods
The development of analytical methods for the identification and quantification of chemical compounds is crucial for quality control and research. For the broader class of piperazines, various analytical techniques have been established. These include chromatographic methods like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are used for the separation and identification of piperazine derivatives in various samples. unodc.orgrsc.org
Specific analytical methods for this compound are not well-documented in scientific literature. A patent exists for a method to detect the purity and separate the cis and trans isomers of the related compound 2,6-dimethylpiperazine using gas chromatography, highlighting the importance of isomer separation for this class of compounds. google.com
The development of a validated analytical method for this compound would be a critical step for its future application. Such a method would likely involve:
Chromatographic Separation: Utilizing techniques like GC or HPLC to separate the compound from impurities or other components in a mixture.
Spectroscopic Detection: Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and quantification.
Establishing this compound as a certified reference material would be essential for its use as an analytical standard in quality control for any potential pharmaceutical or industrial applications.
| Technique | Application | Reference Compound Example |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation and identification | Various Piperazines |
| Gas Chromatography (GC) | Purity testing and isomer separation | 2,6-Dimethylpiperazine |
| Mass Spectrometry (MS) | Detection and structural elucidation | Various Piperazines |
Q & A
Q. What are the key structural features of 1,6-Dimethylpiperazin-2-one that influence its biological activity?
The compound features a piperazine ring with methyl groups at positions 1 and 6 and a carbonyl group at position 2. The carbonyl group enhances hydrogen-bonding potential, while the methyl groups contribute to lipophilicity and steric effects, influencing receptor binding. These structural elements enable interactions with targets like histamine H3 and sigma-1 receptors, as well as Protease-Activated Receptor 2 (PAR2), modulating pathways such as calcium signaling and ERK phosphorylation .
Q. What synthetic routes are commonly employed to prepare this compound hydrochloride?
A standard method involves cyclization of 1,2-diamine precursors with carbonyl donors (e.g., ketones or esters) under acidic conditions. For lab-scale synthesis, refluxing in ethanol with hydrochloric acid is typical, yielding the hydrochloride salt. Industrial-scale synthesis may use continuous flow reactors to optimize purity and yield .
Q. How does this compound compare structurally to its analogs, and what implications does this have for receptor selectivity?
Structural analogs (e.g., 1,3-Dimethylpiperazin-2-one, N-Methylpiperazine) differ in methyl group placement and functional groups, leading to distinct receptor profiles. For example, this compound’s 2-keto group enhances PAR2 antagonism, whereas 4-Methylpiperazine lacks this activity. Computational docking and competitive binding assays can validate these differences .
Advanced Research Questions
Q. How can researchers design experiments to evaluate dual H3 and sigma-1 receptor antagonism in this compound?
- Step 1: Perform radioligand displacement assays using [³H]-histamine for H3 receptor affinity and [³H]-pentazocine for sigma-1 receptors.
- Step 2: Validate functional antagonism via cAMP accumulation assays (H3R) and calcium flux measurements (sigma-1).
- Step 3: Use SAR analysis to correlate structural modifications (e.g., methyl group position) with receptor selectivity .
Q. What strategies resolve contradictions in reported receptor affinity data for this compound?
- Approach 1: Replicate assays under standardized conditions (e.g., buffer pH, cell line consistency) to minimize variability.
- Approach 2: Apply machine learning models trained on structural descriptors to predict binding affinities and identify outliers.
- Approach 3: Cross-validate findings with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
Q. How does this compound modulate PAR2 signaling, and what experimental methods validate this mechanism?
The compound inhibits PAR2-mediated calcium release and ERK phosphorylation. To confirm:
- In vitro: Use HEK293 cells transfected with PAR2 and measure intracellular calcium using Fura-2 AM dye.
- In vivo: Apply a PAR2 agonist (e.g., SLIGRL-NH2) in murine inflammation models and assess compound efficacy via cytokine profiling .
Q. What in vitro and in vivo models are appropriate for assessing the compound’s anti-inflammatory potential?
- In vitro: LPS-stimulated macrophages (measure TNF-α/IL-6 suppression via ELISA).
- In vivo: Carrageenan-induced paw edema in rats, with histopathology to evaluate neutrophil infiltration. Include PAR2 knockout controls to confirm target specificity .
Methodological Considerations
-
Data Contradiction Analysis: When conflicting receptor affinity data arise, employ tiered validation:
- Re-test compound purity via HPLC.
- Compare assay protocols (e.g., membrane vs. whole-cell preparations).
- Use molecular dynamics simulations to assess binding site flexibility .
-
Scalability of Synthesis: Transitioning from lab-scale to industrial production requires optimizing solvent systems (e.g., switching from ethanol to DMF for higher solubility) and implementing quality control via NMR and mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
